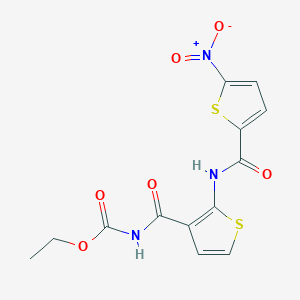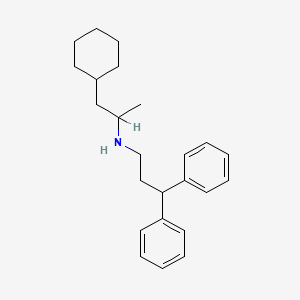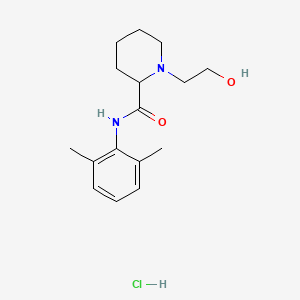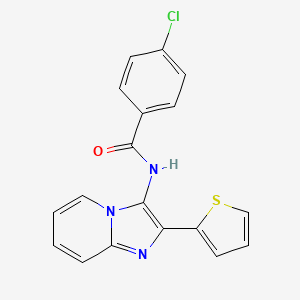
Carbamato de etilo (2-(5-nitrotiofeno-2-carboxamido)tiofeno-3-carbonilo)
Descripción general
Descripción
EACC is a biochemical compound belonging to the class of thiourea derivativesThis compound is known for its ability to inhibit the growth of viruses and regulate inflammatory responses by affecting regulatory pathways involved in inflammation .
Aplicaciones Científicas De Investigación
EACC has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mecanismo De Acción
Target of Action
The primary target of Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate, also known as EACC, is the autophagy pathway . Specifically, it inhibits the recruitment of syntaxin 17 to autophagosomes . Syntaxin 17 is a protein that plays a crucial role in the fusion of autophagosomes with lysosomes, a key step in the autophagy process .
Mode of Action
EACC interacts with its target by inhibiting the fusion of autophagosomes with lysosomes in a reversible manner . This is achieved by preventing the recruitment of syntaxin 17 to autophagosomes . The inhibition of this process disrupts the normal function of the autophagy pathway .
Biochemical Pathways
The primary biochemical pathway affected by EACC is the autophagy pathway . By inhibiting the recruitment of syntaxin 17 to autophagosomes, EACC disrupts the fusion of autophagosomes with lysosomes . This disruption can affect the degradation and recycling of cellular components, which are key functions of the autophagy pathway .
Result of Action
The inhibition of the autophagy pathway by EACC has been shown to provide strong protection against certain protein toxins such as ricin, abrin, and modeccin .
Action Environment
It’s worth noting that the inhibition of autophagosome-lysosome fusion by eacc is reversible , suggesting that its action could potentially be influenced by factors that affect this reversibility
Análisis Bioquímico
Biochemical Properties
Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate has been shown to interact with various biomolecules. It affects the translocation of SNAREs Stx17 and SNAP29 on autophagosomes . This compound also reduces the interaction of Stx17 with the HOPS subunit VPS33A and the cognate lysosomal R-SNARE VAMP8 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits autophagic flux by blocking autophagosome–lysosome fusion . Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate does not have any effect on lysosomal properties or on endocytosis-mediated degradation of EGF receptor .
Molecular Mechanism
The molecular mechanism of action of Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate involves the inhibition of recruitment of syntaxin 17 to autophagosomes . This effect is reversible, making it a useful tool for studying autophagosomal SNARE trafficking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may involve multiple steps, including nitration, amidation, and carbamation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
EACC undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and solvents like ethanol and methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiophene rings .
Comparación Con Compuestos Similares
EACC can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share the thiophene ring system but differ in their specific functional groups and applications. EACC is unique in its ability to inhibit autophagic flux and regulate inflammatory responses, making it a valuable tool for scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6S2/c1-2-22-13(19)15-10(17)7-5-6-23-12(7)14-11(18)8-3-4-9(24-8)16(20)21/h3-6H,2H2,1H3,(H,14,18)(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLJZDYAPAUORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)
